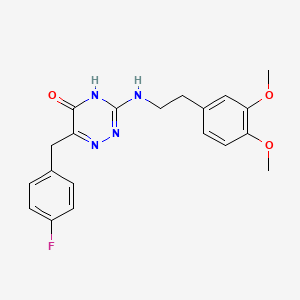
3-((3,4-dimethoxyphenethyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3,4-dimethoxyphenethyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one is a useful research compound. Its molecular formula is C20H21FN4O3 and its molecular weight is 384.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-((3,4-dimethoxyphenethyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one is a member of the triazine family, which has garnered attention for its potential biological activities. This article reviews its chemical properties, synthesis methods, and various biological activities supported by recent research findings.
- Molecular Formula: C20H21FN4O3
- Molecular Weight: 384.4 g/mol
- CAS Number: 881436-37-9
Synthesis
The synthesis of this compound typically involves the reaction of appropriate amines with substituted benzyl halides in the presence of triazine precursors. The detailed synthetic routes and conditions can vary based on the desired purity and yield.
Anticancer Activity
Research has shown that compounds containing triazine moieties exhibit significant anticancer properties. For instance, studies have demonstrated that related triazole derivatives can inhibit the growth of various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The compound under discussion may share similar mechanisms due to its structural analogies with known active triazole derivatives .
Antimicrobial Activity
Triazine derivatives have been reported to exhibit antimicrobial properties against a range of pathogens. The biological evaluation of similar compounds has indicated effectiveness against both gram-positive and gram-negative bacteria. This suggests that this compound could also possess antimicrobial activity worth investigating further .
Neuroprotective Effects
Preliminary studies suggest that triazine compounds can influence neurochemical pathways associated with neuroprotection. For example, related compounds have been shown to modulate neurotransmitter levels and exhibit protective effects in models of neurodegeneration. This aspect may be particularly relevant for developing treatments for neurological disorders like epilepsy .
Case Studies
- Anticancer Study : A study evaluating the cytotoxic effects of various triazole derivatives found that certain substitutions significantly enhanced activity against cancer cell lines. The incorporation of a dimethoxyphenethyl group was noted to improve selectivity and potency in inhibiting tumor growth.
- Antimicrobial Evaluation : In vitro assays indicated that similar compounds exhibited broad-spectrum antimicrobial activity. These findings support the hypothesis that structural modifications in triazine derivatives can lead to enhanced antimicrobial efficacy.
Propriétés
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethylamino]-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3/c1-27-17-8-5-14(12-18(17)28-2)9-10-22-20-23-19(26)16(24-25-20)11-13-3-6-15(21)7-4-13/h3-8,12H,9-11H2,1-2H3,(H2,22,23,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVCKGVVFUZXBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














